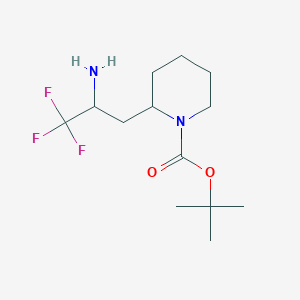

Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate (CAS: 2228962-73-8) is a piperidine derivative featuring a tert-butyl carbamate protective group and a 2-amino-3,3,3-trifluoropropyl substituent. With a molecular weight of 296.3 g/mol and a purity ≥95%, this compound is primarily used in laboratory settings for pharmaceutical and agrochemical research . Its structural uniqueness lies in the trifluoropropyl-amine side chain, which confers distinct electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name |

tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-7-5-4-6-9(18)8-10(17)13(14,15)16/h9-10H,4-8,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNQFIIFHCJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoropropylamine Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine ring with 2-amino-3,3,3-trifluoropropylamine.

Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the trifluoropropylamine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the trifluoropropylamine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Amino-Alkyl Substituents

- tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0): Structural Differences: Lacks fluorine atoms; substituent is a shorter ethylamine group. Impact: Reduced lipophilicity and metabolic stability compared to the trifluoropropyl analog.

- tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate (CAS: 530116-33-7): Structural Differences: Features a branched aminopropane substituent at the 4-position of the piperidine ring. Impact: The branched chain may enhance steric hindrance, affecting binding interactions in biological targets. The lack of fluorine reduces resistance to oxidative metabolism .

Fluorinated Piperidine Derivatives

tert-Butyl 3,3-difluoropiperidine-1-carboxylate (CAS: 911634-75-8):

- Structural Differences : Difluoro groups are directly attached to the piperidine ring.

- Impact : The electronegative fluorine atoms alter ring conformation and electron density, reducing basicity at the nitrogen. Molecular weight (221.24 g/mol) is lower than the target compound, suggesting differences in solubility and permeability .

tert-Butyl 4-(2-(4-chlorophenyl)-3,3-difluoroallyl)piperidine-1-carboxylate (Compound 32):

- Structural Differences : Contains a difluoroallyl group with a 4-chlorophenyl substituent.

- Impact : The chlorophenyl group enhances aromatic interactions, making this compound suitable for targets requiring π-π stacking. The difluoroallyl moiety introduces rigidity compared to the flexible trifluoropropyl chain .

Carbamates with Trifluoromethyl/Aryl Groups

- tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9):

- Structural Differences : Combines a trifluoromethylphenyl group with a cyclopentane-carboxylic acid core.

- Impact : The trifluoromethyl group enhances metabolic stability, while the cyclopentane ring introduces conformational constraints. This compound is likely used as an intermediate in kinase inhibitor synthesis .

Key Comparative Data

Biological Activity

Tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate, with the CAS number 1228631-07-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a trifluoropropyl group, which contribute to its unique properties and applications in medicinal chemistry.

The molecular formula of this compound is C13H23F3N2O2, with a molecular weight of 296.33 g/mol. The compound's structure includes a tert-butyl group and an amino group that can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H23F3N2O2 |

| Molecular Weight | 296.33 g/mol |

| CAS Number | 1228631-07-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The piperidine ring provides structural stability, while the amino group can form hydrogen bonds with active sites on enzymes or receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Pharmacological Applications

Research indicates that this compound may have applications in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders.

- Antiparasitic Activity : Preliminary studies suggest efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, indicating potential as an antiparasitic agent .

Case Studies

- Chagas Disease Model : In a study involving a mouse model of Chagas disease, compounds structurally similar to this compound were tested for their ability to reduce parasite burden. Results showed that certain analogs exhibited significant reductions in parasitemia when dosed appropriately .

- Neuropharmacological Studies : Investigations into the effects of this compound on neurotransmitter systems have indicated that it may enhance dopaminergic signaling, which could be relevant for conditions such as Parkinson's disease or schizophrenia.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : Various assays have demonstrated its potential as an enzyme inhibitor with IC50 values indicating effective inhibition at low concentrations.

- In vivo Efficacy : Animal studies have shown promising results in terms of safety and efficacy profiles, suggesting that the compound could be further developed for therapeutic use.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate, and what reagents are typically employed?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Formation of the piperidine core : Cyclization reactions using tert-butyl groups as protecting agents.

- Introduction of trifluoropropylamine : Nucleophilic substitution or coupling reactions under anhydrous conditions.

- Deprotection and purification : Acidic or catalytic hydrogenation to remove the tert-butoxycarbonyl (Boc) group, followed by chromatography (e.g., silica gel) for purification .

- Key Reagents : Lithium aluminum hydride (LiAlH₄) for reductions, hydrogen peroxide for oxidations, and triethylamine as a base for neutralizing acidic byproducts .

Q. How can the purity and structural identity of this compound be validated experimentally?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a C18 column and acetonitrile/water gradient to assess purity (>95% target peak area) .

- Spectroscopy :

- NMR : Compare H and C NMR shifts to computational models (e.g., density functional theory) for the piperidine ring and trifluoropropyl group.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns matching F (natural abundance 100%) .

- X-ray Crystallography : For single-crystal analysis, use SHELXL for refinement to resolve bond angles and stereochemistry .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .

- Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

- Methodological Answer :

- Reaction Optimization :

- Temperature Control : Conduct coupling steps at 0–20°C to suppress racemization of the amino group .

- Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance stereoselectivity .

- Side-Product Mitigation :

- By-Product Analysis : Monitor reactions via TLC or in-situ IR spectroscopy. Common side products include de-Boc derivatives or over-oxidized trifluoropropyl groups .

- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) to isolate polar impurities .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Contradictory NMR Peaks :

- Dynamic Effects : Use variable-temperature NMR to identify rotamers or conformational exchange in the piperidine ring .

- Isotopic Labeling : Synthesize N-labeled analogs to assign ambiguous amine signals .

- Crystallographic Ambiguities : Employ SHELXD for phase problem resolution and SHELXL for refining twinned crystals, especially with high Z’ structures .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for Boc-protected amines) .

- pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 1–12). The Boc group hydrolyzes rapidly under acidic conditions (pH <3) .

- Light Sensitivity : UV-Vis spectroscopy under UV light exposure to detect photodegradation products (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.